

Q203 pharmacokinetic profile comparison standard TB drugs

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Compound Focus: Telacebec ditosylate

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Pharmacokinetic Parameters at a Glance

Drug	Key PK Parameters (Typical Ranges)	Primary Route of Elimination	Protein Binding	Key Covariates Influencing PK
Isoniazid	Cmax: ~8.73 mg/L (300 mg dose) [1] [2] AUC0-24: ~28.01 mg·h/L (300 mg dose) [1] [2]	Hepatic metabolism (acetylation) [3] Low [3] Acetylator status, Liver function [2]	Rifampicin	CSF:Plasma Ratio: ~6% (standard dose) [4] Biliary excretion and hepatic metabolism [5] High [5] Autoinduction, Dose (non-linear PK) [4]
Pyrazinamide	Target Cmax: >35 mg/L [6] Target AUC0-24: >363 mg·h/L [6] Renal (mainly as metabolites) [7] Not specified	Body weight/body size [7] [6], HIV co-infection with immune activation [7]	Ethambutol	Peak serum in 2-4 hours [3] Renal (primarily) [3] Not specified Renal function (requires dose adjustment) [3]
Streptomycin	Half-life: ~2.5 hours [8]	Renal (glomerular filtration) [8] Low [8] Renal function, Age [8]		

Dosing Considerations and Targets

Drug	Common Adult Dosing	Therapeutic Targets / Key Considerations
Pyrazinamide	20-30 mg/kg daily; Specific fixed doses: 1500 mg (40-70 kg), 1750 mg (70-80 kg), 2000 mg (80-90 kg) [6]	Achieving C_{max} >35 mg/L or AUC₀₋₂₄ >363 mg·h/L is linked to better outcomes [6].
Ethambutol	15 mg/kg daily (initial treatment) [3]	Requires monitoring for optic neuropathy (color vision, visual acuity) [3].
Streptomycin	15 mg/kg daily (max 1g); reduced in patients >40 yrs [8]	Monitoring for ototoxicity and nephrotoxicity is critical; therapeutic drug monitoring (TDM) recommended [8].

Methodological Insights from Recent Research

The quantitative data in the tables above are derived from advanced analytical and modeling techniques. Here are the methodologies behind some key findings.

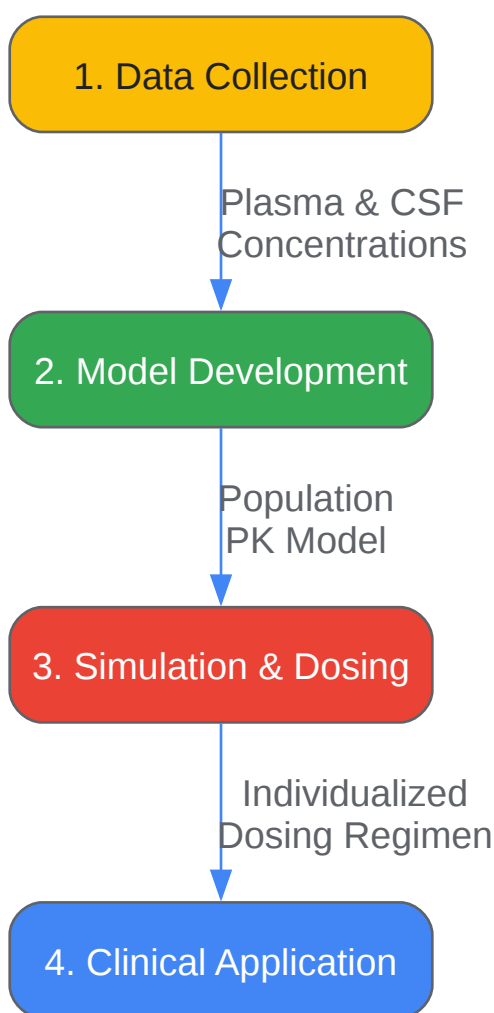
- **Analytical Techniques for Rifampicin:** A 2025 study developed a cost-effective UV spectrophotometric method using the **area under the peak** between 300-356 nm to quantify rifampicin in pure and capsule forms. The method was linear in the 2–22 µg/mL range ($R^2 = 0.9996$) and validated for precision and accuracy [5].
- **Population PK (PopPK) Modeling for Pyrazinamide:** A 2025 PopPK study with 222 Chinese patients used a **one-compartment model** with first-order absorption. Data, comprising 499 plasma concentrations, were analyzed using **nonlinear mixed-effects modeling (NONMEM)**. The final model identified **total body weight** as a significant covariate for apparent clearance [6].
- **PopPK of Rifampicin in Tuberculous Meningitis:** A 2025 randomized controlled trial in adults with TB meningitis analyzed 400 plasma and 44 CSF concentrations. Rifampicin PK was best described by a **two-compartment disposition model** with saturable elimination. The model estimated a CSF-plasma ratio of approximately 6% for standard oral doses [4].

Advanced Approaches and Future Directions

Research is increasingly focused on overcoming the limitations of current TB drugs through innovative strategies.

- **Model-Informed Precision Dosing (MIPD) for Pyrazinamide:** A 2025 review established a **repository of PopPK models** for PZA to support MIPD. This approach uses Bayesian forecasting to integrate patient-specific factors (like body size and co-infections) with population models to recommend individualized dosing regimens, moving beyond the "one-size-fits-all" approach [7].
- **Prodrug Strategy for Isoniazid:** To address INH's toxicity linked to its metabolism, researchers developed **carbamate-based prodrugs** that mask the reactive $-NH_2$ group. In a 2025 mouse study, the lead prodrug (1d) showed a **1.5-fold increase in systemic exposure (AUC)** of free INH and a **1.3-fold longer half-life**, while also reducing the formation of toxic metabolites [9].

The following diagram illustrates the core workflow for generating and applying population pharmacokinetic models, which underpin modern precision dosing initiatives.



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